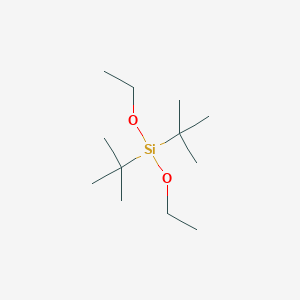

Di-tert-butyl(diethoxy)silane

Description

Significance and Scope of Research on Sterically Hindered Alkoxysilanes

Research into sterically hindered alkoxysilanes, such as Di-tert-butyl(diethoxy)silane, is driven by their distinct chemical behavior compared to less hindered analogues. The bulky substituents, like tert-butyl groups, create a sterically crowded environment around the silicon atom. This steric hindrance is a key feature that researchers exploit to control reaction selectivity and to stabilize reactive species.

One major area of significance is in organic synthesis, where hindered silicon groups can be resistant to certain reactions, such as standard oxidation conditions. acs.orgacs.org This stability allows them to be carried through multi-step syntheses as protecting groups for alcohols. tudublin.ie Conversely, new and more reactive oxidation conditions have been developed specifically for these hindered systems, demonstrating their unique reactivity. acs.orgacs.org The steric and electronic properties of organosilanes are often fine-tuned to maximize yield and enantioselectivity in chemical reductions. acs.org

In materials science, the structure of alkoxysilanes plays a crucial role in adhesion and surface modification. Di- and tri-alkoxy silanes, for instance, have been shown to provide significantly better adhesion to mineral surfaces compared to mono-alkoxy silanes. researchgate.net This is attributed to the formation of more stable bonds with the substrate and the ability to create more extensive interphases with polymeric matrices. researchgate.net The dialkoxy nature of this compound suggests its potential in applications where durable adhesion and surface coupling are required. researchgate.netshinetsusilicone-global.com The hydrolysis of these alkoxy groups is the first step in forming these bonds, with ethoxy groups generally hydrolyzing more slowly than methoxy (B1213986) groups, which can enhance the stability of formulations. shinetsusilicone-global.com

The scope of research also extends to the transformation of silica (B1680970) (SiO₂), where sterically hindered diols can convert the typically inert silica into neutral spirocyclic alkoxysilanes. semanticscholar.org This highlights the potential of hindered silanes in developing novel pathways for utilizing abundant natural resources like silica. semanticscholar.org

Historical Context of this compound and Related Silicon Compounds in Synthetic and Materials Chemistry

The field of organosilicon chemistry has a rich history, with foundational work dating back to the mid-20th century. dtic.mil Early processes for producing alkoxysilanes involved the reaction of organosilicon hydrides with alcohols, as described in the 1950s. google.com The development of organosilicon compounds was systematically documented in texts from that era, which detailed the fundamental properties and stability of key chemical bonds such as the Silicon-Carbon (Si-C) and Silicon-Oxygen (Si-O) bonds. dtic.mil

The synthesis of precursors to this compound is a critical part of its history. For example, methods to produce Di-tert-butylsilane (B1239941), a related hydride, have evolved over time. Early methods often relied on hazardous reagents like tert-butyllithium. google.com Later advancements led to safer and more efficient syntheses using Grignard reagents, which are more suitable for industrial-scale production. google.comgoogle.com Di-tert-butylsilane itself is a valuable raw material for producing other functionalized silanes, including Di-tert-butyldichlorosilane (B93958) and Di-tert-butyldimethoxysilane. google.com

Another key precursor, Di-tert-butylchlorosilane, has been instrumental in organic synthesis. tudublin.ie Its preparation and use as a protecting group and as a reagent to control the regio- and stereoselectivity of reactions have been well-documented. tudublin.ie The ability to selectively silylate one hydroxyl group in a diol, for instance, showcases the utility of these sterically hindered reagents. tudublin.ie The development of methods to form the crucial C-Si bond has been a continuous focus of research, reflecting the sustained importance of this class of compounds. colab.ws These historical developments in the synthesis and application of related di-tert-butyl silanes have paved the way for the exploration of this compound in modern chemical research.

Research Gaps and Future Directions in this compound Chemistry

Despite the progress in organosilicon chemistry, specific research into this compound itself is less extensive than for its halide or hydride counterparts. Several research gaps and future directions can be identified based on trends in the broader field of sterically hindered alkoxysilanes.

A significant area for future research is the development of novel catalytic applications. The reactivity of organosilanes is highly tunable, and there is potential to use this compound in, for example, mild reduction reactions, an area that is currently limited but holds promise for future development. nii.ac.jp The design of ligands to modulate the Lewis acidity of the silicon center is an emerging field that could lead to the discovery of new catalytic activities for silicon compounds, including Lewis superacids. uni-heidelberg.de Exploring the catalytic potential of this compound in such systems is a promising research avenue.

Another future direction lies in green and sustainable chemistry. Alkoxysilanes are being investigated as next-generation raw materials for producing hydrosilanes and other organosilicon compounds from silica, which is more environmentally friendly than traditional methods. semanticscholar.orgnii.ac.jp Research into efficient, low-energy methods for synthesizing this compound and using it as a precursor in these sustainable processes would be highly valuable. This includes exploring its role in the direct conversion of silica to more complex and useful chemicals. semanticscholar.org

In materials science, while the general principles of silane (B1218182) coupling agents are understood, the specific performance of this compound in advanced composite materials, coatings, and surface modifiers remains an area ripe for investigation. Its unique steric profile may offer advantages in creating materials with enhanced properties, such as improved thermal stability or hydrophobicity. tudublin.ieshinetsusilicone-global.com Further studies on its hydrolysis and condensation behavior at interfaces would provide critical insights for these applications. researchgate.net The long-term stability of functionalized silanes is also a challenge, and research into improving this aspect for compounds like this compound is needed. uni-heidelberg.de

Data Tables

Table 1: Physical and Chemical Properties of Selected Organosilicon Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Di-tert-butylsilane | 30736-07-3 | C₈H₂₀Si | 144.33 | 129-130 | 0.729 |

| Di-tert-butylchlorosilane | 56310-18-0 | C₈H₁₉ClSi | 178.78 | 82-85 / 45 mmHg | 0.880 |

| Di-t-butoxydiacetoxysilane | 13170-23-5 | C₁₂H₂₄O₆Si | 292.40 | 102 / 5 mmHg | 1.0196 |

| tert-Butylchlorodiphenylsilane | 58479-61-1 | C₁₆H₁₉ClSi | 274.86 | 90 / 0.01 mmHg | 1.057 |

Data sourced from references tudublin.iechemicalbook.comchemicalbook.comgelest.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(diethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O2Si/c1-9-13-15(14-10-2,11(3,4)5)12(6,7)8/h9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCASPKBFBALDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(C)(C)C)(C(C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619573 | |

| Record name | Di-tert-butyl(diethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201334-78-3 | |

| Record name | Di-tert-butyl(diethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Tert Butyl Diethoxy Silane and Its Derivatives

Established Synthetic Pathways

Approaches via Halosilane Intermediates

A primary and well-established method for synthesizing di-tert-butyl dialkoxysilanes involves the use of di-tert-butyldichlorosilane (B93958) as a key intermediate. However, the steric hindrance imposed by the two tert-butyl groups significantly reduces the reactivity of the silicon center towards nucleophilic substitution by alcohols like ethanol (B145695).

Due to the low reactivity of di-tert-butyldichlorosilane, more reactive silylating agents have been developed to facilitate the synthesis of the corresponding dialkoxysilanes. One such approach involves the conversion of di-tert-butylsilane (B1239941) to the more reactive di-tert-butylbis(trifluoromethylsulfonyloxy)silane. This is achieved by treating di-tert-butylsilane with trifluoromethanesulfonic acid. This highly reactive intermediate can then readily react with diols to form cyclic silyl (B83357) diethers in excellent yields. While this demonstrates a strategy to overcome the low reactivity of the dichlorosilane (B8785471), it is a powerful method for forming silyl ethers from diols.

Another common strategy involves the reaction of a Grignard reagent with a halosilane. For instance, di-tert-butylsilane can be produced by reacting dichlorosilane with tert-butylmagnesium chloride in an inert atmosphere, such as nitrogen or argon, to prevent side reactions with oxygen. sci-hub.se This di-tert-butylsilane can then serve as a precursor to di-tert-butyl dialkoxysilanes. A Japanese patent describes the synthesis of di-tert-butyldimethoxysilane by reacting di-tert-butylsilane with methanol (B129727) in the presence of a metal alkoxide like sodium methoxide (B1231860) or a palladium catalyst. google.com This method can be adapted for the synthesis of di-tert-butyl(diethoxy)silane by using ethanol instead of methanol.

The reaction of di-tert-butyldichlorosilane with an alcohol in the presence of a base to neutralize the HCl byproduct is a direct, though sometimes sluggish, route. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.

| Precursor | Reagent | Product | Catalyst/Conditions | Reference |

| Di-tert-butylsilane | Trifluoromethanesulfonic acid, then a diol | Cyclic silyl diether | - | |

| Dichlorosilane | tert-Butylmagnesium chloride | Di-tert-butylsilane | Inert atmosphere | sci-hub.se |

| Di-tert-butylsilane | Methanol | Di-tert-butyldimethoxysilane | Sodium methoxide or Palladium | google.com |

| Di-tert-butyldichlorosilane | Ethanol | This compound | Base | General Method |

Routes Involving Alkoxide Exchange Reactions

Alkoxide exchange reactions, also known as transesterification, provide an alternative pathway to this compound, starting from other alkoxysilanes. This method involves the reaction of a more readily available di-tert-butyl dialkoxysilane, such as di-tert-butyldimethoxysilane, with an excess of ethanol. The equilibrium is driven towards the desired product, this compound, by removing the more volatile methanol from the reaction mixture.

These exchange reactions are typically catalyzed by an acid or a base. Lewis acids or Brønsted acids can activate the silicon center, making it more susceptible to nucleophilic attack by ethanol. A study on the reaction of a dimeric siloxide iridium complex with vinyltrialkoxysilanes demonstrated a novel type of alkoxy group transfer from silicon to the metal, with a simultaneous transfer of a siloxy group from the metal to silicon. researchgate.net While this specific system is complex, it highlights the fundamental principles of alkoxy exchange at a silicon center. Steric hindrance from tert-butyl groups can, however, make such exchanges more challenging. researchgate.net

A patent from 1961 describes a process for preparing tert-alkyl alkoxy silanes by reacting a tetraalkoxy silane (B1218182) with a tertiary alkyl halide in the presence of an alkali metal, which can be seen as a variation of building the sterically hindered silane core. google.com

| Starting Material | Reagent | Product | Catalyst | Key Principle | Reference |

| Di-tert-butyldimethoxysilane | Ethanol | This compound | Acid or Base | Le Chatelier's principle (removal of methanol) | General Principle |

| Vinyltrialkoxysilane | Dimeric siloxide iridium complex | Vinyldialkoxytrimethyldisiloxane | Iridium complex | Alkoxy/siloxy group exchange | researchgate.net |

| Tetraalkoxy silane | Tertiary alkyl halide | Tert-alkyl alkoxy silane | Alkali metal | Formation of C-Si bond | google.com |

Novel and Advanced Synthetic Approaches

Catalytic Synthesis Protocols for Related Sterically Hindered Silanes

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency and reduce waste. For the synthesis of sterically hindered silanes, several catalytic protocols have been developed. One notable example is the use of copper(I) catalysts in the reaction of Grignard reagents with dichlorosilanes. For instance, the synthesis of tert-butyldimethylsilyl chloride can be achieved in high yield using a mixed catalyst system of copper(I) chloride and potassium cyanide with tert-butylmagnesium chloride and dimethyldichlorosilane. This approach could potentially be adapted for the synthesis of di-tert-butyldichlorosilane, the precursor for this compound.

Another catalytic approach involves the use of palladium catalysts. A patent describes the synthesis of di-tert-butyldimethoxysilane from di-tert-butylsilane and methanol in the presence of a palladium catalyst, offering a direct route to the dialkoxy derivative. google.com Transition-metal catalyzed reactions, in general, offer a wide scope for forming various bonds to silicon. univpancasila.ac.id

| Reactants | Catalyst | Product | Significance | Reference |

| tert-Butylmagnesium chloride, Dimethyldichlorosilane | Copper(I) chloride, Potassium cyanide | tert-Butyldimethylsilyl chloride | High yield catalytic synthesis of a related silane | |

| Di-tert-butylsilane, Methanol | Palladium | Di-tert-butyldimethoxysilane | Direct catalytic route to a dialkoxysilane | google.com |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For silane synthesis, this often means moving away from traditional methods that use corrosive chlorosilanes and generate significant salt waste. rsc.org

One sustainable approach is the use of dehydrogenative coupling reactions. The reaction of diols with dihydrosilanes, catalyzed by earth-abundant metals or even metal-free catalysts, can produce poly(silyl ether)s with the only byproduct being hydrogen gas. mdpi.com This concept can be applied to the synthesis of monomeric dialkoxysilanes.

Catalytic oxidation of hydrosilanes to silanols presents another green alternative to the hydrolysis of chloro- or alkoxysilanes. researchgate.net While this produces silanols, these can be further reacted to form alkoxysilanes. Recent research has even explored the use of enzymes, such as cytochrome P450, for the selective oxidation of silanes to silanols under mild conditions, avoiding harsh oxidants and metal catalysts. nih.gov Although currently limited for very hindered silanes, this biocatalytic approach holds promise for future sustainable synthesis. nih.gov

Iron, being an abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed reactions of hydrosilanes have been developed for various transformations, including the reduction of imines and amides. sci-hub.se The development of iron-catalyzed routes to alkoxysilanes would be a significant step towards a more sustainable production method.

The use of safer, more environmentally benign solvents and reagents is also a key aspect of green synthesis. For example, replacing hazardous solvents with alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or developing solvent-free reaction conditions are important considerations.

Reactivity and Mechanistic Investigations of Di Tert Butyl Diethoxy Silane

Hydrolysis and Condensation Mechanisms in Alkoxysilane Chemistry

The transformation of alkoxysilanes into siloxanes proceeds via a two-step mechanism: hydrolysis of the alkoxy groups to form silanols, followed by the condensation of these silanols to create Si-O-Si linkages. andisil.comunm.edu For di-tert-butyl(diethoxy)silane, these reactions are heavily influenced by the steric and electronic environment of the silicon center.

The rate of hydrolysis and condensation in alkoxysilanes is exceptionally sensitive to the steric hindrance imposed by the non-hydrolyzable substituents on the silicon atom. nih.gov The two tert-butyl groups in this compound create significant steric congestion, which physically impedes the approach of water molecules for hydrolysis and other silanol (B1196071) molecules for condensation. libretexts.org This steric shielding drastically reduces the reaction rates compared to less hindered silanes like methyltriethoxysilane or even diethoxydimethylsilane. shinetsusilicone-global.commdpi.com

Research indicates that an increase in the steric bulk of substituents significantly decreases the rate of hydrolysis. mdpi.com In the case of this compound, the bulky nature of the tert-butyl groups favors the formation and stabilization of monomeric di-tert-butylsilanediol (B3046972) upon hydrolysis, rather than promoting rapid polymerization into polysiloxane networks. gelest.comgelest.com This is because the steric hindrance makes it thermodynamically and kinetically less favorable for the bulky silanol intermediates to approach each other for the subsequent condensation step.

| Silane (B1218182) Structure (R in R-Si(OEt)₃ or R₂Si(OEt)₂) | Relative Steric Bulk | Predicted Relative Hydrolysis Rate |

|---|---|---|

| Methyl | Low | Fast |

| Ethyl | Moderate | Moderate |

| Isopropyl | High | Slow |

| tert-Butyl | Very High | Very Slow |

The hydrolysis and condensation of alkoxysilanes are subject to catalysis by both acids and bases. unm.edu The reaction rates are significantly influenced by the pH of the medium, typically exhibiting a minimum rate around a neutral pH of 7. unm.edugelest.com

Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol). unm.edu This is followed by a nucleophilic attack on the silicon atom by water. While electron-donating groups can stabilize the resulting transition state, the overwhelming steric hindrance from the tert-butyl groups in this compound remains the dominant factor, leading to slow hydrolysis even under acidic catalysis.

Base Catalysis: In basic media, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edunih.gov This forms a pentacoordinate intermediate. The rate is generally slower for silanes with bulky alkyl groups because the electron-donating nature of the tert-butyl groups slightly deactivates the silicon center toward nucleophilic attack, and steric hindrance severely impedes the approach of the hydroxide ion. nih.gov

Reactions with Nucleophiles and Electrophiles, and Their Steric Influence

The bulky di-tert-butyl substituents are critical in defining the interaction of the silicon center with both nucleophiles and electrophiles.

The reaction of the Si-O bond in silyl (B83357) ethers with electrophiles is a common synthetic transformation. thieme-connect.de For this compound, the oxygen atoms of the ethoxy groups are the primary sites for electrophilic attack. However, the steric bulk of the adjacent tert-butyl groups can hinder the approach of the electrophile. qub.ac.uk

Conversely, nucleophilic attack at the silicon center is a key step in many reactions, including hydrolysis and substitution. In SN2-type reactions, the nucleophile must approach the silicon atom from the backside relative to the leaving group. libretexts.org The presence of two large tert-butyl groups effectively blocks this pathway, significantly reducing the rate of nucleophilic substitution at the silicon center. libretexts.orgmasterorganicchemistry.com This steric hindrance is a dominant factor that makes this compound and related compounds considerably less reactive towards nucleophiles compared to less hindered silanes. libretexts.orglumenlearning.com Even if a carbocation-like intermediate were to form in an SN1-type reaction, which is generally unfavorable for silicon, the steric congestion would still play a role in the subsequent steps. lumenlearning.com

Radical Reactions and Hydrosilylation Studies Involving Sterically Hindered Silanes

The Si-H bond, if present, is typically the reactive site in radical reactions and hydrosilylations. While this compound does not have a Si-H bond, its structural motif is central to understanding the behavior of related sterically hindered hydrosilanes, such as di-tert-butylsilane (B1239941), in these transformations.

Silyl radicals are key intermediates in many important chemical transformations. researchgate.net They are often generated by the homolytic cleavage of a Si-H bond using a radical initiator, such as di-tert-butyl peroxide (DTBP). researchgate.netrsc.org The initiator abstracts the hydrogen atom from the silane to produce a silyl radical. thieme-connect.commdpi.com

The stability and reactivity of the resulting silyl radical are influenced by the substituents on the silicon atom. While bulky groups can sterically protect the radical center, they can also decrease its reactivity in subsequent steps, such as addition to an alkene. researchgate.net For instance, in certain tandem cyclization/silylation reactions, bulky alkyl hydrosilanes have been shown to be less effective than less sterically encumbered aryl hydrosilanes. researchgate.net

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a powerful method for forming carbon-silicon bonds. epfl.chgoogle.com The stereochemistry of this addition is highly dependent on the catalyst, the substrate, and the silane used. nih.gov

In many catalytic systems, the steric bulk of the silane plays a crucial role in determining the stereochemical and regiochemical outcome of the reaction. semanticscholar.org For sterically demanding silanes, the approach to the metal-alkene complex is restricted, which can enhance selectivity. Studies on related systems have shown that the hydrosilylation of alkenes can proceed with anti-addition of the Si-H bond. csic.esus.es Furthermore, the steric hindrance of the silane can be so significant that it alters the reaction pathway entirely, favoring processes like silylative dehydrocoupling over hydrosilylation, depending on the catalyst's ligand environment. csic.esus.es The use of bulky silanes can be a tool to control selectivity in complex catalytic systems. semanticscholar.org

| Silane | Steric Hindrance | General Reactivity | Common Stereochemical Outcome | Potential Alternative Reactions |

|---|---|---|---|---|

| Triethylsilane | Low | High | Dependent on catalyst, often syn or anti addition | - |

| Triphenylsilane | Moderate | Moderate | Often high selectivity | - |

| Di-tert-butylsilane (analogue) | Very High | Low to Moderate | Can be highly selective; may favor anti-addition | Silylative dehydrocoupling csic.esus.es |

Applications of Di Tert Butyl Diethoxy Silane in Advanced Chemical Synthesis

Influence on Regioselectivity and Stereoselectivity in Organic Reactions

Beyond its role as a passive protecting group, the di-tert-butylsilyl moiety actively influences the outcome of chemical reactions. Its significant steric bulk and ability to lock molecular conformations can be harnessed to control regioselectivity and stereoselectivity. tudublin.ienih.gov

The steric hindrance imposed by the two tert-butyl groups on the silicon atom can effectively shield one face of a molecule, directing an incoming reagent to the opposite, less hindered face. This principle is a powerful tool for achieving diastereoselective transformations. For example, the epoxidation of a double bond in a molecule containing a di-tert-butylsilyl ether occurs primarily on the face opposite to the bulky silyl (B83357) group. tudublin.ie

In carbohydrate chemistry, a 3,5-O-di-tert-butylsilylene group on an arabinofuranosyl donor has been shown to direct glycosylation reactions to favor the formation of the β-anomer with high selectivity. acs.org This control is attributed to the silylene group locking the furanose ring into a specific conformation that makes one face of the anomeric center more accessible for attack. nih.gov The ability of silyl groups to stabilize β-carbocations through neighboring group participation can also be exploited to introduce hydroxyl groups with high stereoselectivity. tudublin.ie This level of control is crucial for the synthesis of complex oligosaccharides and other polyol-containing natural products where precise stereochemistry is essential for biological function. tudublin.ie

Conformational Analysis and its Impact on Reaction Outcomes

The conformational properties of molecules containing the di-tert-butylsilyl group are significantly influenced by the steric bulk of the two tert-butyl substituents attached to the silicon atom. Conformational analysis, which examines the spatial arrangement of atoms and the resulting chemical and physical properties, is crucial for understanding the reactivity of di-tert-butyl(diethoxy)silane and its derivatives. univpancasila.ac.id The large size of the tert-butyl groups imposes severe steric hindrance, which restricts rotation around the silicon-carbon and silicon-oxygen bonds. This restriction forces the molecule into a limited set of low-energy conformations.

This constrained geometry has a profound impact on reaction outcomes. By locking the silicon center into a specific spatial orientation, the di-tert-butylsilyl group can direct the approach of incoming reagents, leading to high levels of stereoselectivity and regioselectivity in synthetic transformations. For instance, when this group is used to form cyclic derivatives with polyols, such as ribonucleosides, it results in a highly restricted conformation for the newly formed ring system. researchgate.net X-ray crystallography and NMR spectroscopy studies on 3′,5′-O-(di-tert-butylsilanediyl)ribonucleosides have confirmed that the resulting products adopt a fixed conformation that mimics the structure of 3′,5′-cyclic nucleotides. researchgate.net This conformational rigidity is a direct consequence of the bulky silyl protecting group and is a key factor in its application for controlling the stereochemistry of subsequent reactions on the protected molecule. The predictable and stable conformation imparted by the di-tert-butylsilyl moiety makes it an invaluable tool for achieving desired stereochemical control in complex syntheses.

Di Tert Butyl Diethoxy Silane in Materials Science and Hybrid Systems Research

Utilization in Sol-Gel Processes for Hybrid Material Fabrication

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Di-tert-butyl(diethoxy)silane is a valuable precursor in these processes for creating novel hybrid materials.

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. This compound, with its hydrolyzable ethoxy groups and stable silicon-carbon bonds, is an ideal candidate for incorporation into these hybrid systems.

During the sol-gel process, the ethoxy groups of this compound undergo hydrolysis and condensation reactions. nih.gov These reactions lead to the formation of a siloxane (Si-O-Si) backbone, which constitutes the inorganic part of the hybrid material. uantwerpen.be The non-hydrolyzable tert-butyl groups remain attached to the silicon atoms, becoming organic functionalities integrated into the inorganic network. This results in a true hybrid material where organic and inorganic components are linked by strong covalent bonds. uantwerpen.be

Silsesquioxanes are a specific class of hybrid materials with the general formula (RSiO1.5)n, where 'R' is an organic group. researchgate.net While this compound itself does not form a classic silsesquioxane cage structure due to having two organic substituents, it can be co-condensed with other tri-functional silanes (R'Si(OR)3) to modify the resulting silsesquioxane network. The incorporation of the di-tert-butylsilyl units can influence the solubility, thermal properties, and morphology of the final silsesquioxane-based material.

Research has demonstrated the synthesis of various hybrid materials through the co-hydrolysis and condensation of different alkoxysilanes. cnrs.fr For instance, the combination of di-functional silanes like this compound with tetra-functional silanes such as tetraethoxysilane (TEOS) allows for the creation of modified silica (B1680970) networks where the bulky tert-butyl groups can alter the network's porosity and surface properties. nih.gov

A key feature of this compound is the significant steric hindrance provided by the two bulky tert-butyl groups attached to the silicon atom. This steric bulk plays a crucial role in controlling the kinetics of the sol-gel process and influencing the final structure of the resulting network.

The large size of the tert-butyl groups can slow down the rates of hydrolysis and condensation reactions compared to less hindered alkoxysilanes. This moderation of reactivity allows for better control over the gelation process, preventing rapid, uncontrolled polymerization that can lead to inhomogeneous materials. This controlled gelation is critical for forming uniform thin films and monoliths.

The steric hindrance also dictates the way the siloxane chains can arrange themselves, influencing the porosity and density of the final gel network. The bulky organic groups can prevent the inorganic network from collapsing, leading to materials with well-defined and stable porous structures. This ability to tune the network structure is essential for applications such as catalysis, separation membranes, and low-dielectric-constant materials. The steric effects can lead to the formation of more open and less cross-linked network structures. mountainscholar.org

The unique properties of this compound make it a valuable component in the formulation of functional coatings and adhesion layers. scirp.org Organofunctional silanes, in general, are known to act as adhesion promoters by forming durable bonds between inorganic substrates (like glass, metals, and ceramics) and organic polymers. onlytrainings.comresearchgate.net

When used in a coating formulation, the ethoxy groups of this compound can react with hydroxyl groups present on the surface of an inorganic substrate, forming strong covalent Si-O-Substrate bonds. google.com This creates a robust interface between the substrate and the coating. The organic tert-butyl groups, which are hydrophobic, can impart water-repellent properties to the surface, enhancing the durability and corrosion resistance of the coating.

The ability to form a cross-linked siloxane network upon curing contributes to the mechanical integrity and barrier properties of the coating. researchgate.net By incorporating this compound into primer formulations, it is possible to improve the adhesion of subsequent paint or adhesive layers. epo.org The steric bulk of the tert-butyl groups can also influence the flexibility and stress relaxation properties of the adhesion layer, which is important for accommodating thermal expansion mismatches between the substrate and the coating.

| Application Area | Function of this compound | Key Benefit |

| Hybrid Materials | Forms organic-inorganic networks through sol-gel process. | Combines properties of organic and inorganic components. |

| Gelation Control | Steric hindrance from tert-butyl groups slows reaction rates. | Allows for controlled formation of uniform materials. |

| Functional Coatings | Promotes adhesion to inorganic substrates and provides hydrophobicity. | Enhances durability, water resistance, and corrosion protection. |

Role as a Cross-Linking Agent or Monomer in Polymer Chemistry

In the realm of polymer chemistry, this compound can function as both a cross-linking agent and a monomer, contributing to the synthesis of novel silicon-containing polymers.

As a cross-linking agent , the di-functional nature of this compound allows it to connect two polymer chains. researchgate.net This is typically achieved by reacting the silane's ethoxy groups with functional groups on the polymer backbones, such as hydroxyl or amine groups, often in the presence of moisture. specialchem.com The resulting Si-O-Polymer linkages create a three-dimensional network structure, which can significantly improve the mechanical properties, thermal stability, and solvent resistance of the original polymer. The bulky tert-butyl groups can influence the flexibility and spacing of the cross-links, providing a means to tailor the properties of the cross-linked material. mountainscholar.org

As a monomer , this compound can be polymerized through hydrolysis and condensation to form polysiloxanes. The resulting polymer would have a linear or cyclic structure with repeating di-tert-butylsiloxane units. These polymers are expected to exhibit high thermal stability and hydrophobicity due to the nature of the tert-butyl groups. Furthermore, it can be co-polymerized with other silane (B1218182) monomers to create copolymers with a range of properties. For example, co-polymerizing with a vinyl-functional silane could introduce sites for further modification or cross-linking via radical polymerization. google.comgoogle.com

Precursor for Advanced Silicon-Based Ceramics and Thin Films (e.g., Chemical Vapor Deposition Applications)

This compound also holds potential as a precursor for the fabrication of advanced silicon-based materials, such as silicon oxide (SiO₂) or silicon oxycarbide (SiOC) thin films and ceramics, through techniques like Chemical Vapor Deposition (CVD). google.com

In a CVD process, volatile precursors are introduced into a reaction chamber where they decompose at high temperatures to deposit a thin film onto a substrate. The volatility and decomposition pathway of the precursor are critical for controlling the composition and quality of the deposited film. Organosilicon precursors are widely used to deposit films with low dielectric constants, which are essential for the microelectronics industry. google.com

This compound, or similar silyl (B83357) ethers, can be used in CVD to deposit silicon-containing films. google.com The presence of both Si-O and Si-C bonds in the precursor molecule allows for the formation of silicon oxycarbide films, which can exhibit superior thermal and mechanical properties compared to pure silica. The tert-butyl groups can act as a source of carbon to be incorporated into the film. The deposition conditions, such as temperature, pressure, and the presence of an oxidizing agent (like oxygen or nitrous oxide), can be adjusted to control the carbon content and the Si:O:C ratio in the final film, thereby tuning its properties. mdpi.com

Advanced Characterization and Computational Approaches in Studying Di Tert Butyl Diethoxy Silane

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the structure of Di-tert-butyl(diethoxy)silane and monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like this compound. umn.edu Specifically, 29Si and 13C NMR provide critical information about the silicon environment and the carbon framework of the molecule.

29Si NMR Spectroscopy: This technique is highly sensitive to the electronic environment around the silicon atom. The chemical shift of the silicon nucleus in this compound is influenced by the nature and number of substituent groups. For instance, the presence of two bulky tert-butyl groups and two ethoxy groups results in a characteristic chemical shift. In studies involving reactions of silanes, 29Si NMR is used to track the conversion of reactants and the formation of new silicon-containing species. rsc.org The analysis of 29Si NMR spectra often involves categorizing silicon units based on their connectivity (M, D, T, Q notation), which is particularly useful in studying polymerization processes. researchgate.net

13C NMR Spectroscopy: 13C NMR provides detailed information about the carbon atoms within the molecule. For this compound, distinct signals are expected for the carbon atoms of the tert-butyl and ethoxy groups. The chemical shifts of these carbons can be correlated with their local chemical environment, confirming the presence and connectivity of these alkyl groups. oup.comresearchgate.net In broader studies of organosilanes, 13C NMR is crucial for characterizing the organic substituents and their influence on the reactivity of the silicon center. osti.gov

The following table summarizes typical NMR data for related silane (B1218182) structures, illustrating the type of information obtained from these analyses.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| 29Si | Si(O-)2(C-)2 | Varies based on substitution |

| 13C | -C (CH3)3 | ~30-35 |

| 13C | -C H3 | ~15-20 |

| 13C | -O-C H2-CH3 | ~55-65 |

| 13C | -O-CH2-C H3 | ~15-20 |

Note: The exact chemical shifts for this compound would require specific experimental data.

Vibrational Spectroscopy for Mechanistic Insights (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers valuable insights into the molecular vibrations of this compound, which can be used to understand its structure and bonding. su.se These two techniques are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is better for non-polar bonds. acs.orgspectroscopyonline.com

Raman Spectroscopy: The Raman spectrum would complement the IR data, particularly for the vibrations of the Si-C and C-C bonds within the tert-butyl groups. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. jkps.or.kr

Analysis of vibrational spectra is crucial for monitoring reaction progress, such as hydrolysis and condensation reactions, where changes in the Si-O and O-H vibrational regions are indicative of the chemical transformations occurring. dntb.gov.ua

X-ray Crystallography of Derivatives and Metal Complexes

For instance, if this compound were used as a ligand to form a metal complex, X-ray diffraction analysis of the resulting crystal would reveal how the silane coordinates to the metal center. nih.govacs.org This information is invaluable for understanding the steric and electronic effects of the bulky tert-butyl groups on the reactivity and structure of the complex.

Computational Chemistry and Theoretical Modeling

Computational methods have become powerful tools for complementing experimental studies of organosilicon compounds, providing detailed insights into their electronic structure, conformation, and reactivity.

Density Functional Theory (DFT) Studies of Reactivity and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like this compound. researchgate.net DFT calculations can predict various molecular properties with a good degree of accuracy.

Reactivity: DFT can be used to calculate molecular orbitals (such as the HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors. mdpi.com This information helps in predicting the most likely sites for nucleophilic or electrophilic attack, thus rationalizing the observed chemical reactivity of the compound. For example, DFT studies on similar molecules have been used to understand their role in various chemical transformations. science.gov

Conformation: The presence of two bulky tert-butyl groups in this compound suggests the possibility of different rotational isomers (conformers). DFT calculations can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netacs.org This provides a detailed picture of the molecule's conformational landscape and helps in understanding how its shape influences its properties and reactivity.

The following table illustrates the type of data that can be obtained from DFT calculations for a molecule like this compound.

| Computational Method | Property Calculated | Significance |

| DFT (B3LYP/6-31G) | Optimized Geometry | Predicts bond lengths and angles. |

| DFT (B3LYP/6-31G) | Vibrational Frequencies | Correlates with experimental IR and Raman spectra. |

| DFT (B3LYP/6-31G) | Relative Conformer Energies | Determines the most stable conformation. |

| DFT (B3LYP/6-31G) | HOMO-LUMO Energies | Provides insight into electronic transitions and reactivity. |

Molecular Dynamics Simulations for Sol-Gel Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. nih.gov In the context of this compound, MD simulations could be particularly useful for understanding its behavior in sol-gel polymerization processes. aps.org

The sol-gel process involves the hydrolysis and condensation of precursor molecules, such as alkoxysilanes, to form a cross-linked network. osti.govutah.edu MD simulations can model these complex processes at the atomic level, providing insights that are often difficult to obtain experimentally.

Simulating Polymerization: By simulating a system containing this compound, water, and a catalyst, one could observe the initial stages of hydrolysis of the ethoxy groups and the subsequent formation of siloxane (Si-O-Si) bonds through condensation reactions. researchgate.net

Network Formation: As the simulation progresses, the formation of a three-dimensional polymer network can be monitored. MD simulations can provide information about the structure of the resulting gel, including its porosity and the distribution of different chemical species.

These simulations are crucial for understanding how the steric hindrance from the bulky tert-butyl groups influences the rate and extent of polymerization, and the structure of the final material.

Quantitative Structure-Activity Relationship (QSAR) Studies Related to Steric Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the physicochemical properties of a series of compounds with their biological activities. jaist.ac.jp Within the framework of QSAR, steric effects are a critical component, quantifying the impact of the size and shape of a molecule or its substituents on its interaction with a biological target. researchgate.netscienceforecastoa.com For this compound, the two bulky tert-butyl groups attached to the silicon atom are expected to exert significant steric influence, which would be a primary focus of any QSAR study.

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSAR and data from related structures provide a strong basis for understanding how its steric properties would be analyzed. The steric hindrance imposed by the tert-butyl groups can be a determining factor in the molecule's ability to fit into a receptor's binding site, thereby modulating its biological activity.

In QSAR studies, steric effects are often quantified using various parameters. One of the most common is Taft's steric factor (Es), which is derived from the hydrolysis rates of esters and provides a measure of the bulkiness of a substituent. slideshare.net A more negative Es value indicates greater steric hindrance. slideshare.net Other parameters, such as those derived from computational methods like the Verloop steric parameters, which are calculated from van der Waals radii, bond lengths, and bond angles, also provide a detailed description of the spatial arrangement of substituents. scienceforecastoa.com

A QSAR study on a series of 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives highlighted the significance of steric parameters in determining anti-inflammatory activity. ijpsonline.com The analysis revealed that the biological activity was significantly correlated with sterimol parameters, which describe the bulk of substituents in terms of their length and width. ijpsonline.com The resulting QSAR equation indicated that a less bulky group at one position and a more bulky group at another were important for activity, underscoring the nuanced role of steric effects. ijpsonline.com This suggests that in a hypothetical QSAR study of this compound analogues, where the substituents on the silicon atom are varied, the size and shape of these substituents would be critical variables.

Computational studies on related silane compounds further illuminate the importance of steric factors. For instance, investigations into bis(catecholato)silanes have shown that bulky substituents like tert-butyl groups can prevent oligomerization, demonstrating a direct structure-property relationship dictated by steric hindrance. rsc.org Similarly, research on silyl (B83357) ethers has shown that the presence of a bulky tert-butyl dimethyl silyl group can modulate cytotoxic activity against cancer cell lines. researchgate.net

A hypothetical QSAR model for a series of compounds related to this compound could take the following form:

Biological Activity = f(Steric Parameters) + f(Electronic Parameters) + f(Hydrophobic Parameters)

In this equation, the steric parameter term would be crucial. By systematically varying the alkyl groups on the silicon atom and the alkoxy groups, and measuring the corresponding changes in biological activity, a predictive QSAR model could be developed. The steric parameters for the substituents would be a key independent variable in the regression analysis.

The following interactive data table provides examples of steric and other physicochemical parameters that are commonly used in QSAR studies and would be relevant for analyzing the effects of the tert-butyl groups in this compound and related compounds.

| Substituent | Taft Steric Parameter (Es) | van der Waals Radius (Å) | Hydrophobicity (π) | Molar Refractivity (MR) |

| Hydrogen | 1.24 | 1.20 | 0.00 | 0.10 |

| Methyl | 0.00 | 2.00 | 0.56 | 0.56 |

| Ethyl | -0.07 | 2.17 | 1.02 | 1.03 |

| Isopropyl | -0.47 | 2.59 | 1.53 | 1.50 |

| tert-Butyl | -1.54 | 2.76 | 1.98 | 1.96 |

| Phenyl | -2.55 | 3.17 | 2.13 | 2.54 |

This table is generated for illustrative purposes based on generally accepted values in QSAR literature. Actual values may vary slightly depending on the specific measurement or calculation method.

The significantly more negative Es value for the tert-butyl group compared to smaller alkyl groups quantitatively demonstrates its substantial steric bulk. In a QSAR model for this compound, this steric hindrance would be expected to be a dominant factor influencing its reactivity and biological interactions.

Broader Scientific Implications and Future Perspectives

Emerging Applications and Unexplored Reactivity Patterns

Di-tert-butyl(diethoxy)silane, a member of the alkoxysilane family, is positioned at the intersection of established silicon chemistry and the quest for novel materials and synthetic methodologies. Its unique structure, featuring sterically demanding tert-butyl groups and reactive ethoxy functionalities, opens avenues for specialized applications that are beginning to be explored.

Emerging applications for this compound and related alkoxysilanes primarily leverage their role as precursors and modifying agents. In materials science, it can function as a cross-linking agent and an adhesion promoter, particularly for bonding coatings and sealants to challenging substrates like metals and certain plastics. innospk.com Its use as a surface modifier for inorganic materials such as silica (B1680970) and alumina (B75360) can enhance the dispersion of fillers and pigments, leading to improved mechanical performance and hydrophobicity in composite materials. innospk.com Furthermore, it serves as a potential precursor for the synthesis of specialized silicone materials, including resins and fluids, where the bulky tert-butyl groups can impart unique thermal and oxidative stability. innospk.commcmaster.ca

The reactivity patterns of this compound remain a fertile ground for investigation. While the hydrolysis of the ethoxy groups is a known pathway, the steric hindrance provided by the adjacent tert-butyl groups likely imparts a degree of hydrolytic stability compared to less bulky alkoxysilanes. thieme-connect.de This controlled reactivity is advantageous in applications requiring a delayed or triggered release of reactive silanol (B1196071) intermediates. Unexplored areas include its potential in sophisticated catalytic systems. For instance, the precise steric and electronic properties of this compound could be harnessed to modulate the activity and selectivity of transition-metal catalysts. The development of novel C-H functionalization and carbon-heteroatom bond-forming reactions, perhaps mediated by radical processes, represents another frontier where the reactivity of such silanes could be exploited. researchgate.net

Interdisciplinary Research Opportunities Involving this compound

The versatility of this compound fosters significant opportunities for interdisciplinary research, bridging the gap between pure chemistry, materials science, and industrial process engineering.

Catalysis and Polymer Science: A prominent area for interdisciplinary collaboration is in the field of olefin polymerization. Alkoxysilanes are widely used as external electron donors in Ziegler-Natta catalyst systems to control the stereoregularity, and thus the physical properties, of polymers like polypropylene (B1209903). epo.org The specific structure of the alkoxysilane, including the bulk of the alkyl groups and the nature of the alkoxy groups, directly influences catalyst performance, polymer isotacticity, and molecular weight distribution. Research involving this compound could lead to the development of high-performance catalysts for producing polypropylene with tailored properties for advanced applications in automotive parts, textiles, and packaging.

Table 1: Influence of External Alkoxysilane Donors on Ziegler-Natta Catalysis in Polypropylene Polymerization (Representative Data)

| External Donor Compound | Polymerization Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Point (°C) |

|---|---|---|---|

| Dicyclopentyldimethoxysilane | 45 | 97.5 | 165 |

| Cyclohexyl(methyl)dimethoxysilane | 50 | 96.0 | 162 |

| Diisopropyldimethoxysilane | 40 | 95.5 | 160 |

| This compound | Predicted High | Predicted High | Predicted High |

Note: Data for this compound is predictive, based on the known structure-activity relationships of bulky silane (B1218182) donors in enhancing catalyst stereoselectivity. epo.org

Materials Science and Organic Synthesis: In materials science, this compound can be a key component in the synthesis of hybrid organic-inorganic materials and sol-gel processes. Its controlled hydrolysis and condensation reactions allow for the formation of well-defined silica networks. There are also significant opportunities in synthetic organic chemistry, where the di-tert-butylsilyl group is valued as a robust protecting group for diols due to its steric bulk. thieme-connect.deresearchgate.net Research could focus on developing novel, selective deprotection strategies or using the silane as a tether to control the stereochemistry of intramolecular reactions, thereby enabling the efficient synthesis of complex molecules like natural products and pharmaceuticals. tudublin.ie

Environmental and Sustainable Chemistry Aspects of Silicon-Based Reagents

The development and use of silicon-based reagents like this compound are increasingly viewed through the lens of green chemistry and sustainability.

A primary environmental advantage of alkoxysilanes is their role as a greener alternative to the widely used chlorosilanes. mdpi.com The industrial production and application of chlorosilanes, such as in the Müller-Rochow direct process, generate significant quantities of corrosive and hazardous hydrogen chloride (HCl) as a byproduct. mdpi.com In contrast, the synthesis and reaction of alkoxysilanes, like this compound, produce alcohols (e.g., ethanol) as byproducts, which are significantly more benign and easier to handle, recycle, or dispose of. mdpi.com

Recent research has focused on developing more sustainable synthesis routes for alkoxysilanes themselves, moving away from traditional methods that may rely on stoichiometric reagents or harsh conditions. A notable advancement is the use of earth-abundant, cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols. csic.esacs.org This methodology not only proceeds under mild conditions but also generates high-purity hydrogen (H₂) gas as the only byproduct, presenting a circular economy approach where both the silicon precursor and the hydrogen fuel can be utilized. csic.esacs.org This represents a significant step towards atom-economical and environmentally friendly chemical production.

Table 2: Comparison of Synthesis Routes for Organosilanes

| Feature | Traditional Route (e.g., Müller-Rochow for Chlorosilanes) | Sustainable Route (e.g., Catalytic for Alkoxysilanes) |

|---|---|---|

| Primary Product | Organochlorosilanes | Organoalkoxysilanes |

| Key Byproduct | Hydrogen Chloride (HCl) mdpi.com | Hydrogen Gas (H₂) csic.esacs.org |

| Environmental Impact | Corrosive and hazardous byproduct | Benign/valuable byproduct |

| Process Conditions | High temperature, metal catalysts (e.g., copper) mdpi.com | Mild temperature, efficient cobalt-based catalysts csic.es |

| Atom Economy | Lower | Higher, approaching circular economy principles |

Furthermore, the broader lifecycle of silicone materials derived from these precursors is a subject of ongoing research. Innovations in dynamic covalent chemistry are being explored to create silicone elastomers that can be reprocessed or recycled, reducing landfill waste and the reliance on precious metal catalysts like platinum or tin for curing. mcmaster.ca The principles of sustainable chemistry are thus driving innovation across the entire value chain of silicon-based reagents.

Q & A

Q. What are the optimal synthetic routes for Di-tert-butyl(diethoxy)silane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution using tert-butyl lithium or Grignard reagents with diethoxy chlorosilane. Key steps include:

- Conducting reactions under inert atmospheres (e.g., Ar/N₂) to prevent hydrolysis of the silane .

- Using tetrahydrofuran (THF) as a solvent for improved reactant dissolution .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the product.

- Table 1 : Comparison of reaction conditions for analogous silanes:

| Silane Compound | Solvent | Atmosphere | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|---|

| Di-tert-butyl(2-methylpropyl)silane | THF | N₂ | 85 | Column chromatography | |

| Diethoxy(diisocyanato)silane | EtOH | Ambient | 78 | Distillation |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- 29Si NMR spectroscopy : Signals in the range of -10 to -20 ppm confirm the presence of ethoxy and tert-butyl groups. For example, tert-butyl(dimethyl)silane derivatives show shifts at -15 ppm .

- FTIR spectroscopy : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 264 for C₁₀H₂₄O₂Si) confirm molecular weight .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl groups reduce reaction rates but enhance selectivity by limiting access to the silicon center. For example:

- In Suzuki couplings , use Pd(PPh₃)₄ with aryl halides at 60–80°C to overcome steric barriers .

- Table 2 : Steric effects on reaction outcomes:

| Reaction Type | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄ | 78 | High | |

| Hydrolysis | H₂O/EtOH | 65 | Moderate |

Q. What computational methods predict 29Si NMR chemical shifts for this compound derivatives?

- Methodological Answer :

- Ab initio calculations (e.g., DFT/B3LYP with 6-31G(d) basis sets) model electron density and predict shifts within ±2 ppm of experimental values .

- Software : Gaussian or ORCA for geometry optimization and shielding tensor calculations.

- Validation : Compare computed shifts (e.g., -18 ppm for Si-OEt) with experimental 29Si NMR data .

Q. How does this compound behave in copolymerization with tetraethoxysilane (TEOS)?

- Methodological Answer :

- Hydrolysis-condensation : Ethoxy groups hydrolyze to silanols, forming Si-O-Si networks. Use acidic conditions (HCl, pH 2–4) to control reaction rates .

- 29Si NMR analysis : Monitor Qⁿ species (e.g., Q²: -92 ppm, Q³: -100 ppm) to track condensation .

- Table 3 : Copolymerization kinetics:

| Monomer Ratio (TEOS:Silane) | Hydrolysis Time (h) | Dominant Species | Reference |

|---|---|---|---|

| 1:1 | 24 | Q², Q³ | |

| 3:1 | 48 | Q³, Q⁴ |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.